molecular formula C13H13N3O5 B12844719 Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

Cat. No.: B12844719
M. Wt: 291.26 g/mol
InChI Key: LWPVTMORUZWLIQ-UHFFFAOYSA-N
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Description

8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic rings.

Scientific Research Applications

8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide: Similar compounds include other pyrrolo[2,3-e]benzofurazan derivatives with different substituents on the aromatic rings.

    Comparison: Compared to its analogs, 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide may exhibit unique chemical reactivity and biological activity due to its specific functional groups and molecular structure.

Biological Activity

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a synthetic compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes related to cancer proliferation and angiogenesis. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division and growth in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Inhibition of tubulin polymerization
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of this compound. Notably, studies involving tumor-bearing mice have shown significant tumor reduction when treated with this compound compared to control groups.

Case Studies

  • Case Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the disruption of microtubule dynamics.
  • Case Study on Lung Cancer : In A549 cells, this compound was found to induce apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

InChI

InChI=1S/C13H13N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6H,4H2,1-3H3

InChI Key

LWPVTMORUZWLIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C

Origin of Product

United States

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